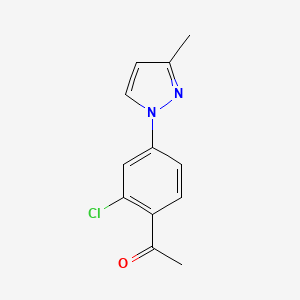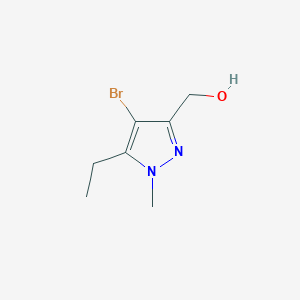
4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 5th position, a methyl group at the 1st position, and a hydroxymethyl group at the 3rd position of the pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Alkylation: The ethyl group can be introduced at the 5th position through alkylation reactions using ethyl halides in the presence of a base like potassium carbonate.
Methylation: The methyl group at the 1st position can be introduced using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of (4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.
Major Products Formed
Oxidation: (4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)carboxylic acid.
Reduction: 5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol.
Substitution: (4-azido-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol or (4-thiocyanato-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol.
Applications De Recherche Scientifique
(4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-bromo-5-ethyl-1H-pyrazol-3-yl)methanol: Lacks the methyl group at the 1st position.
(4-bromo-5-methyl-1-methyl-1H-pyrazol-3-yl)methanol: Has a methyl group at the 5th position instead of an ethyl group.
(4-chloro-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol: Contains a chlorine atom instead of a bromine atom at the 4th position.
Uniqueness
(4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H11BrN2O |
|---|---|
Poids moléculaire |
219.08 g/mol |
Nom IUPAC |
(4-bromo-5-ethyl-1-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C7H11BrN2O/c1-3-6-7(8)5(4-11)9-10(6)2/h11H,3-4H2,1-2H3 |
Clé InChI |
IOVDOPVQIFZMML-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NN1C)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)
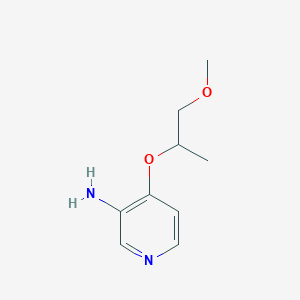
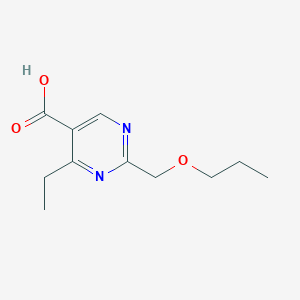
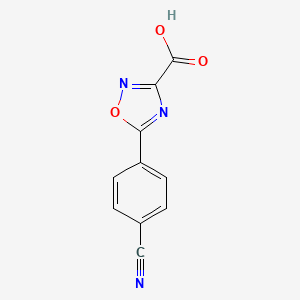



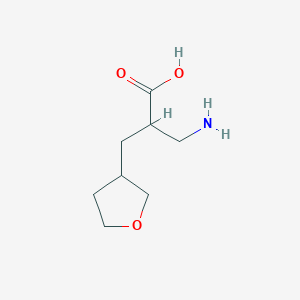
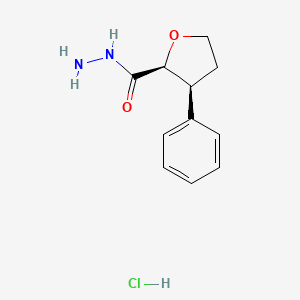

![2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide](/img/structure/B13639357.png)
